L-Folinic acid

Chiral chromatography Enantiomeric purity Folate analog

Select L-Folinic Acid (CAS 68538-85-2) for applications requiring exact chiral specificity. Unlike racemic leucovorin, this single-enantiomer product eliminates D-isomer-mediated transport interference and stoichiometric uncertainty. It is the definitive reference standard for chiral purity analysis and the active pharmaceutical ingredient of choice for in vitro studies on methotrexate rescue, 5-fluorouracil modulation, and folate metabolism.

Molecular Formula C20H23N7O7
Molecular Weight 473.4 g/mol
CAS No. 68538-85-2
Cat. No. B1675110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Folinic acid
CAS68538-85-2
SynonymsLevoleucovorin;  levo-Folinic;  Levofolene;  Levofolinic acid;  LFP 754;  LFP-754;  LFP754; 
Molecular FormulaC20H23N7O7
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESC1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12-,13-/m0/s1
InChIKeyVVIAGPKUTFNRDU-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-Folinic Acid (CAS 68538-85-2): Technical Procurement and Analytical Differentiation


L-Folinic acid, also known as levoleucovorin or (6S)-leucovorin, is the pharmacologically active levo-isomer of the reduced folate derivative 5-formyltetrahydrofolic acid [1]. In contrast to the racemic mixture of leucovorin, which contains a 1:1 blend of the active L- and inactive D-isomers, L-Folinic acid is supplied as an enantiomerically pure compound [2]. This chiral specificity has direct implications for its use as a rescue agent in high-dose methotrexate therapy and as a modulator of 5-fluorouracil in oncology, as the D-isomer is devoid of the requisite biological activity and may interfere with cellular transport mechanisms [3].

Why Racemic Leucovorin is Not a Direct Substitute for L-Folinic Acid


While racemic leucovorin and L-Folinic acid (levoleucovorin) are often discussed interchangeably in clinical guidelines due to their comparable efficacy and safety profiles [1], a simple 1:1 mass-to-mass substitution is scientifically inaccurate and potentially problematic for both research and clinical applications. Racemic leucovorin contains an equimolar amount of the inactive D-isomer, which not only contributes to the total mass but is also known to accumulate in plasma and may competitively inhibit the cellular uptake of the active L-isomer [2]. Therefore, a 25 mg dose of racemic leucovorin provides the same amount of the active L-isomer as a 12.5 mg dose of pure L-Folinic acid [3]. For procurement, especially for applications requiring precise stoichiometry, formulation, or in vitro studies where the confounding effects of the D-isomer must be avoided, specifying the pure L-isomer is essential.

Quantitative Evidence for L-Folinic Acid Differentiation from Racemic Leucovorin


Chiral Purity and Pharmacological Activity: L-Folinic Acid vs. Racemic Mixture

L-Folinic acid is the single, pharmacologically active (6S)-enantiomer. In contrast, its primary comparator, racemic leucovorin, is a 1:1 mixture of the active L-isomer and the biologically inactive D-isomer [1]. The D-isomer does not undergo metabolism to active folates and has been shown to accumulate in plasma, potentially interfering with cellular transport of the active L-form [2]. While a specific enantiomeric excess specification for commercial L-Folinic acid is not detailed in these sources, the fundamental difference is a 50% reduction in active ingredient mass for the racemate compared to the pure isomer at an equivalent total weight [3]. This necessitates precise dose adjustment when substituting between the two.

Chiral chromatography Enantiomeric purity Folate analog

Pharmacokinetic Equivalence: 12.5 mg L-Folinic Acid vs. 25 mg Racemic Leucovorin

A direct head-to-head pharmacokinetic study in healthy volunteers demonstrated that oral administration of 12.5 mg L-Folinic acid (levoleucovorin) is pharmacokinetically equivalent to 25 mg of racemic leucovorin [1]. The study found no significant differences in serum concentrations of active folate fractions (l-5-formyltetrahydrofolate and l-5-methyltetrahydrofolate), Area Under the Curve (AUC), maximum concentration (Cmax), or clearance between the two preparations [1]. This confirms that the D-isomer in the racemic mixture does not significantly alter the standard pharmacokinetic profile of the active L-isomer at these doses.

Pharmacokinetics Bioequivalence Folate metabolism

Comparative Oral Bioavailability: L-Folinic Acid vs. Racemic Leucovorin

A bioequivalence study comparing oral and intravenous formulations determined the absolute bioavailability of oral L-Folinic acid (levoleucovorin) and oral racemic leucovorin. The absolute bioavailability of oral levoleucovorin was 74%, compared to 65% for oral leucovorin [1]. While this difference was not statistically significant, it represents a numerical trend towards higher systemic availability for the pure L-isomer tablet formulation.

Bioavailability Oral administration Formulation

Clinical Efficacy and Safety Equivalence in Colorectal Cancer

A comprehensive literature review, which included two randomized controlled trials directly comparing racemic leucovorin with L-Folinic acid (levoleucovorin) in combination with 5-fluorouracil (5-FU) for colorectal cancer, found no statistically significant differences in key efficacy outcomes [1]. In one trial, response rates were 25% for levoleucovorin vs. 32% for racemic leucovorin (P = .25), and median survival times were 15 months vs. 14.5 months, respectively (P = .28) [1]. Multiple other studies confirmed similar efficacy and tolerability profiles, establishing the compounds as clinically interchangeable from an outcomes perspective [1].

Colorectal cancer 5-Fluorouracil Clinical trial

Stability and Formulation Challenges: L-Folinic Acid Aqueous Instability

The calcium salt of L-Folinic acid (levoleucovorin calcium) presents specific formulation challenges due to its limited aqueous solubility and propensity to form insoluble degradation products via oxidation [1]. This leads to instability in aqueous solutions and the risk of particulate matter formation, a critical quality defect for injectable products [1]. Consequently, the compound is typically supplied as a lyophilized powder for reconstitution, and ready-to-use solutions require strict cold chain management [1]. A stability-indicating RP-HPLC method identified seven process-related impurities and degradation products, with detection limits at 0.015% .

Pharmaceutical formulation Stability Lyophilization

Optimal Use Cases for L-Folinic Acid (CAS 68538-85-2) Based on Quantitative Differentiation


Precise In Vitro and Ex Vivo Studies of Folate Metabolism

In experiments requiring precise control over the active folate species without confounding effects from the inactive D-isomer, L-Folinic acid is the compound of choice. Studies have shown that the D-isomer of leucovorin accumulates in plasma and may interfere with cellular uptake of the active L-isomer [1]. Using the pure L-isomer eliminates this variable, ensuring that observed effects are solely attributable to the pharmacologically active agent. This is particularly critical in studies investigating cellular folate transport mechanisms or the metabolic conversion to 5,10-methylenetetrahydrofolate.

Clinical Supply Chain Management During Leucovorin Shortages

Based on evidence of clinical equivalence in terms of efficacy and safety when used with 5-fluorouracil for colorectal cancer [2] and its established role as a rescue agent for methotrexate toxicity [3], L-Folinic acid is a scientifically justified and FDA-approved alternative to racemic leucovorin. This is especially relevant for hospital pharmacies and healthcare systems managing drug shortages, as it allows for seamless therapeutic substitution with a clear 1:2 dose conversion ratio (e.g., 12.5 mg L-Folinic acid is equivalent to 25 mg racemic leucovorin) [4].

Development of Lyophilized Formulations and Stability-Indicating Methods

Given the documented instability of L-Folinic acid calcium in aqueous solution due to oxidative degradation and precipitation [5], this compound is an ideal candidate for advanced formulation development projects. The need for lyophilized powders and stability-indicating analytical methods, such as the validated RP-HPLC method for quantifying seven process-related impurities , makes it a relevant model compound for pharmaceutical scientists specializing in the formulation of challenging, oxidation-prone small molecules.

Analytical Reference Standard and Impurity Profiling

L-Folinic acid (68538-85-2) is a critical reference standard for the quality control of both L-Folinic acid and racemic leucovorin drug products [6]. It is used to identify and quantify the active L-isomer in racemic mixtures and to assess chiral purity. Furthermore, its role as a known impurity (Folinic Acid Impurity H) in the context of racemic folinic acid production makes it essential for analytical method development, validation, and routine quality control in ANDA and commercial manufacturing settings [7].

Technical Documentation Hub

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